molecular formula C14H10N2S B179156 4-Phenyl-2-(4-pyridyl)thiazole CAS No. 106950-18-9

4-Phenyl-2-(4-pyridyl)thiazole

Cat. No.: B179156
CAS No.: 106950-18-9
M. Wt: 238.31 g/mol
InChI Key: KDWADCDCAPDAQP-UHFFFAOYSA-N
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Description

4-Phenyl-2-(4-pyridyl)thiazole is a heterocyclic compound that features a thiazole ring substituted with a phenyl group at the 4-position and a pyridyl group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenyl-2-(4-pyridyl)thiazole typically involves the condensation of appropriate starting materials under controlled conditions. One common method is the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides. For instance, the reaction of 4-bromobenzaldehyde with thiourea in the presence of a base can yield the desired thiazole derivative .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: 4-Phenyl-2-(4-pyridyl)thiazole can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of thiazolidines.

    Substitution: Halogenated derivatives.

Scientific Research Applications

4-Phenyl-2-(4-pyridyl)thiazole has a wide range of applications in scientific research:

Comparison with Similar Compounds

Comparison: 4-Phenyl-2-(4-pyridyl)thiazole is unique due to the specific positioning of the phenyl and pyridyl groups, which can influence its reactivity and interaction with biological targets. Compared to its analogs, it may exhibit different electronic properties and biological activities, making it a valuable compound for specific applications .

Properties

IUPAC Name

4-phenyl-2-pyridin-4-yl-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2S/c1-2-4-11(5-3-1)13-10-17-14(16-13)12-6-8-15-9-7-12/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDWADCDCAPDAQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=N2)C3=CC=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40353340
Record name 4-phenyl-2-(4-pyridyl)thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40353340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

24.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24807789
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

106950-18-9
Record name 4-phenyl-2-(4-pyridyl)thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40353340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 106950-18-9
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